molecular formula C12H13NO3 B2366989 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid CAS No. 1368908-38-6

5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid

Cat. No.: B2366989
CAS No.: 1368908-38-6
M. Wt: 219.24
InChI Key: RUQVBVMYRGVVIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid for Fischer indole synthesis and various electron-withdrawing and electron-donating groups for palladium-catalyzed reactions . Reaction conditions often involve reflux in methanol or ethanol to achieve optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield different carboxylate derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid include:

Uniqueness

What sets this compound apart is its unique ethoxy and methyl substitutions, which confer distinct chemical properties and biological activities. These structural features enhance its potential as a versatile compound in various scientific research applications .

Properties

IUPAC Name

5-ethoxy-2-methyl-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-16-8-4-5-10-9(6-8)11(12(14)15)7(2)13-10/h4-6,13H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQVBVMYRGVVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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